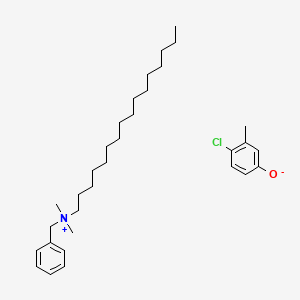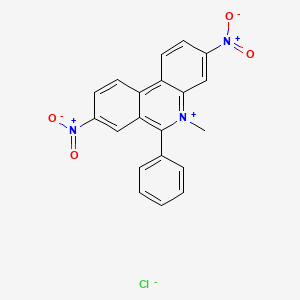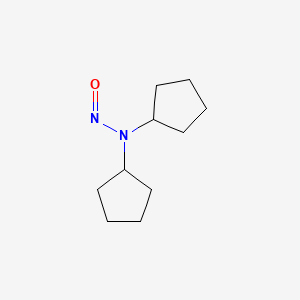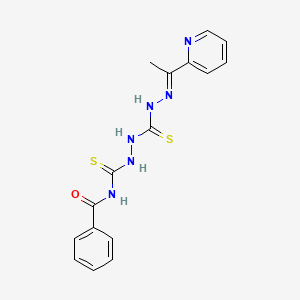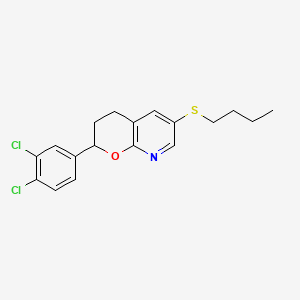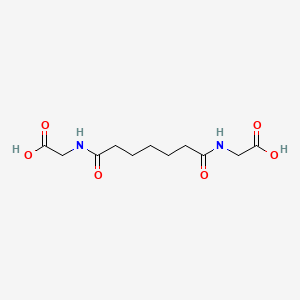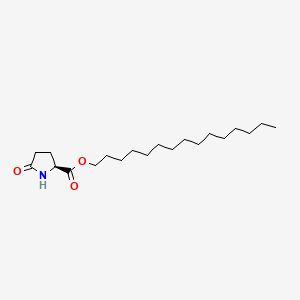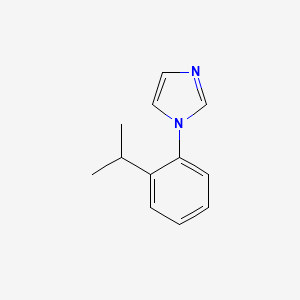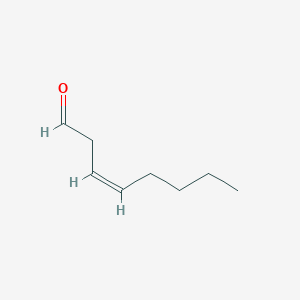
3-Octenal, (3Z)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Octenal, (3Z)-, also known as (Z)-3-Octenal, is an organic compound with the molecular formula C8H14O. It is a type of aldehyde characterized by the presence of a double bond in the third position of the carbon chain, specifically in the Z-configuration. This compound is known for its distinct odor and is used in various applications, including flavoring and fragrance industries .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Octenal, (3Z)-, can be synthesized through several methods. One common method involves the hydroformylation of heptene, where a formyl group (HCO) is added to heptene under specific conditions . This reaction typically requires a catalyst, such as a rhodium complex, and is conducted under high pressure and temperature.
Industrial Production Methods
In industrial settings, 3-Octenal, (3Z)-, is produced using similar hydroformylation techniques but on a larger scale. The process involves the continuous flow of reactants through a reactor, where the catalyst facilitates the addition of the formyl group to heptene. The product is then purified through distillation and other separation techniques to obtain high-purity 3-Octenal, (3Z)- .
Analyse Des Réactions Chimiques
Types of Reactions
3-Octenal, (3Z)-, undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form the corresponding carboxylic acid.
Reduction: It can be reduced to form the corresponding alcohol, 3-octanol.
Addition Reactions: The double bond in 3-Octenal, (3Z)-, allows it to participate in addition reactions with halogens and hydrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Addition Reactions: Halogens like bromine (Br2) and hydrogen gas (H2) in the presence of a catalyst are typical reagents.
Major Products Formed
Oxidation: Octanoic acid.
Reduction: 3-Octanol.
Addition Reactions: Dihalides or hydrogenated products.
Applications De Recherche Scientifique
3-Octenal, (3Z)-, has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its role in pheromone signaling in insects.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the flavor and fragrance industry due to its distinct odor.
Mécanisme D'action
The mechanism of action of 3-Octenal, (3Z)-, involves its interaction with specific molecular targets. In biological systems, it can bind to olfactory receptors, triggering a sensory response. In chemical reactions, its aldehyde group is highly reactive, allowing it to participate in various transformations. The double bond in the Z-configuration also influences its reactivity and interaction with other molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Octanol: The corresponding alcohol of 3-Octenal, (3Z)-.
Octanal: An aldehyde with a similar structure but without the double bond.
3-Octen-1-ol: An alcohol with a double bond in the third position but in the E-configuration.
Uniqueness
3-Octenal, (3Z)-, is unique due to its Z-configuration, which affects its reactivity and interaction with other molecules. This configuration also imparts distinct olfactory properties, making it valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
78693-34-2 |
|---|---|
Formule moléculaire |
C8H14O |
Poids moléculaire |
126.20 g/mol |
Nom IUPAC |
(Z)-oct-3-enal |
InChI |
InChI=1S/C8H14O/c1-2-3-4-5-6-7-8-9/h5-6,8H,2-4,7H2,1H3/b6-5- |
Clé InChI |
WDWAUVJQFVTKEW-WAYWQWQTSA-N |
SMILES isomérique |
CCCC/C=C\CC=O |
SMILES canonique |
CCCCC=CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


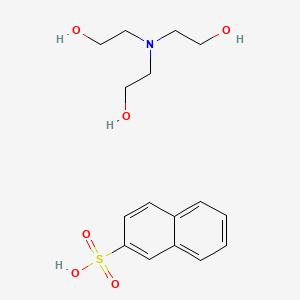
![2,2,2-Trifluoro-1-[4-(morpholin-4-YL)phenyl]ethan-1-one](/img/structure/B12688186.png)

